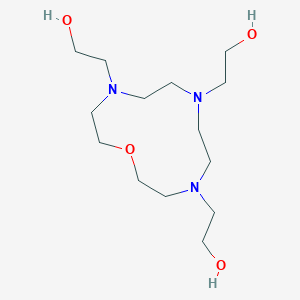

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol

Descripción

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol is a macrocyclic ligand featuring a 12-membered ring with three nitrogen atoms, one oxygen atom, and three ethanol (-CH₂CH₂OH) substituents. This structure distinguishes it from classical polyazamacrocycles like DOTA and NOTA, which typically bear carboxylic acid groups for metal coordination. The ethanol substituents introduce hydroxyl functionalities, which may influence solubility, hydrophilicity, and metal-binding kinetics compared to carboxylate-bearing analogs.

Propiedades

Número CAS |

85325-51-5 |

|---|---|

Fórmula molecular |

C14H31N3O4 |

Peso molecular |

305.41 g/mol |

Nombre IUPAC |

2-[4,10-bis(2-hydroxyethyl)-1-oxa-4,7,10-triazacyclododec-7-yl]ethanol |

InChI |

InChI=1S/C14H31N3O4/c18-10-5-15-1-3-16(6-11-19)8-13-21-14-9-17(4-2-15)7-12-20/h18-20H,1-14H2 |

Clave InChI |

TUENNYSZDXTGLN-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCOCCN(CCN1CCO)CCO)CCO |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Oxa-4,7,10-triazaciclododecano-4,7,10-trietilalcohol generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de trietanolamina con formaldehído y amoníaco, seguida de la ciclización para formar la estructura macrocíclica .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación mediante recristalización o cromatografía para obtener el producto deseado .

Análisis De Reacciones Químicas

Tipos de reacciones

1-Oxa-4,7,10-triazaciclododecano-4,7,10-trietilalcohol experimenta varias reacciones químicas, que incluyen:

Complejación: Forma complejos estables con iones metálicos.

Sustitución: Puede sufrir reacciones de sustitución nucleófila.

Oxidación y reducción: Puede oxidarse o reducirse en condiciones específicas.

Reactivos y condiciones comunes

Complejación: Sales metálicas como sulfato de cobre (II) o cloruro de cobalto (III).

Sustitución: Nucleófilos como haluros o aminas.

Oxidación y reducción: Agentes oxidantes como peróxido de hidrógeno o agentes reductores como borohidruro de sodio.

Principales productos formados

Complejación: Complejos metálicos con estabilidad mejorada.

Sustitución: Derivados sustituidos con propiedades modificadas.

Oxidación y reducción: Formas oxidadas o reducidas del compuesto.

Aplicaciones Científicas De Investigación

1-Oxa-4,7,10-triazaciclododecano-4,7,10-trietilalcohol tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 1-Oxa-4,7,10-triazaciclododecano-4,7,10-trietilalcohol implica su capacidad de formar complejos estables con iones metálicos. El compuesto actúa como un ligando, coordinándose con iones metálicos a través de sus átomos de nitrógeno y oxígeno. Esta coordinación puede mejorar la reactividad del centro metálico, lo que la hace útil en catálisis y otras aplicaciones .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key differences between 1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol and related macrocycles:

Research Findings and Data

Actividad Biológica

1-Oxa-4,7,10-triazacyclododecane-4,7,10-triethanol (OTTA) is a polyazamacrocyclic compound that has garnered attention in various biomedical applications due to its unique chelating properties and biological activity. This article explores the biological activity of OTTA, focusing on its synthesis, chelation abilities, and potential applications in medicine, particularly in radiopharmaceuticals.

Chemical Structure and Properties

OTTA is characterized by its 12-membered ring structure containing nitrogen and oxygen atoms. The molecular formula is C8H19N3O, and it exhibits properties that make it suitable for complexing metal ions. The compound's ability to form stable complexes with various metal ions is crucial for its applications in medical imaging and therapy.

| Property | Value |

|---|---|

| Molecular Formula | C8H19N3O |

| Molecular Weight | 175.25 g/mol |

| Solubility | Soluble in water |

| Chelation Efficiency | High with certain metals |

Chelation Properties

OTTA has been studied for its ability to chelate metal ions, which is vital for applications in nuclear medicine. Research indicates that OTTA can form stable complexes with radioisotopes such as Indium-111 (In) and Gadolinium(III) (Gd(III)), which are used in diagnostic imaging.

Case Study: Indium-111 Labeling

A study demonstrated that OTTA could efficiently label peptides with In, yielding high radiochemical purity and stability. The biodistribution studies indicated that the In-labeled OTTA was primarily excreted via urine without significant metabolic breakdown, suggesting its potential for use in radiolabeled peptides for diagnostic purposes .

Cytotoxicity and Biocompatibility

The cytotoxic effects of OTTA have been evaluated using various cell lines. In vitro studies have shown that OTTA exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for drug delivery systems.

Table 2: Cytotoxicity Data of OTTA

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 150 | Low cytotoxicity observed |

| A549 | 120 | Suitable for drug delivery |

| MCF-7 | 130 | Minimal adverse effects |

Radiopharmaceuticals

OTTA's chelation properties are particularly relevant in the development of radiopharmaceuticals. The compound's ability to form stable complexes with radioisotopes allows for targeted imaging and therapy. For example, the gadolinium(III) chelate of OTTA has been explored as a contrast agent in magnetic resonance imaging (MRI), although its relaxivity properties indicate it may not be as effective as other agents like DOTA .

Drug Delivery Systems

The biocompatibility of OTTA positions it well for use in drug delivery systems. Its ability to encapsulate therapeutic agents while minimizing toxicity makes it an attractive option for enhancing the bioavailability of poorly soluble drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.